molecular formula C17H26N2O6S B11701986 4-methyl-N-[2-oxo-2-(1,4,7-trioxa-10-azacyclododecan-10-yl)ethyl]benzenesulfonamide

4-methyl-N-[2-oxo-2-(1,4,7-trioxa-10-azacyclododecan-10-yl)ethyl]benzenesulfonamide

Cat. No.: B11701986
M. Wt: 386.5 g/mol
InChI Key: AHEOZBMKUOYXOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-METHYL-N-[2-OXO-2-(1,4,7-TRIOXA-10-AZACYCLODODECAN-10-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzene sulfonamide core with a 1,4,7-trioxa-10-azacyclododecane moiety, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-[2-OXO-2-(1,4,7-TRIOXA-10-AZACYCLODODECAN-10-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 1,4,7-trioxa-10-azacyclododecane in the presence of a base such as triethylamine. The reaction proceeds under controlled temperature and solvent conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-[2-OXO-2-(1,4,7-TRIOXA-10-AZACYCLODODECAN-10-YL)ETHYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

4-METHYL-N-[2-OXO-2-(1,4,7-TRIOXA-10-AZACYCLODODECAN-10-YL)ETHYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-METHYL-N-[2-OXO-2-(1,4,7-TRIOXA-10-AZACYCLODODECAN-10-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

    4- [2- (3-ETHYL-4-METHYL-2-OXO-3-PYRROLINE-1-CARBOXAMIDO)ETHYL]BENZENE SULFONAMIDE: Shares a similar sulfonamide core but with different substituents.

    4-HYDROXY-2-QUINOLONES: Known for their pharmaceutical activities and structural similarities.

Uniqueness

4-METHYL-N-[2-OXO-2-(1,4,7-TRIOXA-10-AZACYCLODODECAN-10-YL)ETHYL]BENZENE-1-SULFONAMIDE stands out due to its incorporation of the 1,4,7-trioxa-10-azacyclododecane moiety, which imparts unique chemical and biological properties .

Properties

Molecular Formula

C17H26N2O6S

Molecular Weight

386.5 g/mol

IUPAC Name

4-methyl-N-[2-oxo-2-(1,4,7-trioxa-10-azacyclododec-10-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C17H26N2O6S/c1-15-2-4-16(5-3-15)26(21,22)18-14-17(20)19-6-8-23-10-12-25-13-11-24-9-7-19/h2-5,18H,6-14H2,1H3

InChI Key

AHEOZBMKUOYXOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCOCCOCCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.